10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one is a bicyclic compound with the molecular formula C11H20N2O. It is characterized by its unique structure, which includes a diazabicyclo decanone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the bicyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazabicyclo compounds
Scientific Research Applications
10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 10-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one
- 10-Isopropyl-3,10-diazabicyclo[4.3.1]decan-4-one
Uniqueness
10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl and isopropyl analogs, the propyl group may confer different steric and electronic properties, leading to distinct interactions with molecular targets and different applications in research and industry .
Properties
Molecular Formula |
C11H20N2O |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
10-propyl-3,10-diazabicyclo[4.3.1]decan-4-one |
InChI |
InChI=1S/C11H20N2O/c1-2-6-13-9-4-3-5-10(13)8-12-11(14)7-9/h9-10H,2-8H2,1H3,(H,12,14) |
InChI Key |
LMGMIGGOSRGRHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2CCCC1CNC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.